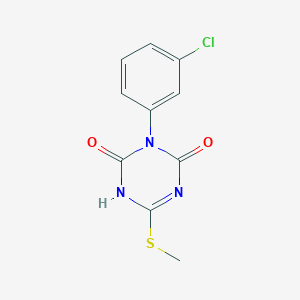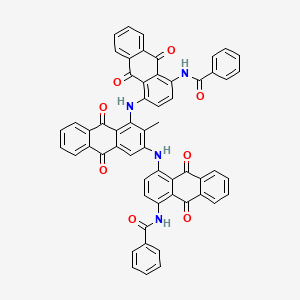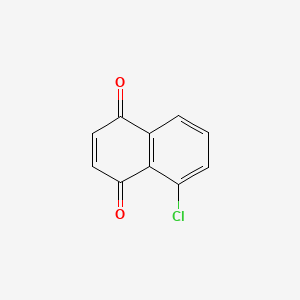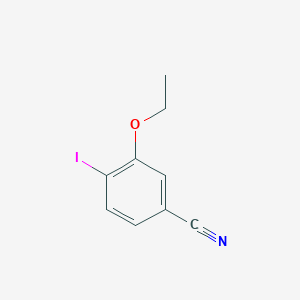![molecular formula C15H18Cl2N2O2 B15251937 3-{5-[Bis(2-chloroethyl)amino]-1h-indol-3-yl}propanoic acid CAS No. 93989-80-1](/img/structure/B15251937.png)
3-{5-[Bis(2-chloroethyl)amino]-1h-indol-3-yl}propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{5-[Bis(2-chloroethyl)amino]-1h-indol-3-yl}propanoic acid is a synthetic compound known for its significant applications in medicinal chemistry. This compound is characterized by the presence of an indole ring substituted with a bis(2-chloroethyl)amino group, making it a potent alkylating agent. It is primarily used in the treatment of various cancers due to its ability to interfere with DNA replication.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[Bis(2-chloroethyl)amino]-1h-indol-3-yl}propanoic acid typically involves multiple steps:
Indole Formation: The indole ring is synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Substitution Reaction: The indole ring undergoes a substitution reaction with bis(2-chloroethyl)amine, facilitated by a base such as sodium hydride.
Propanoic Acid Addition: The final step involves the addition of a propanoic acid group to the indole ring, typically through a Friedel-Crafts acylation reaction using propanoic anhydride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
3-{5-[Bis(2-chloroethyl)amino]-1h-indol-3-yl}propanoic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions with nucleophiles such as thiols or amines can replace the chloroethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Thiols or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Thiol or amine-substituted derivatives.
科学研究应用
3-{5-[Bis(2-chloroethyl)amino]-1h-indol-3-yl}propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its interactions with DNA and proteins, providing insights into cellular processes.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
作用机制
The compound exerts its effects primarily through alkylation of DNA. It forms covalent bonds with the guanine bases in DNA, leading to cross-linking and strand breaks. This disrupts DNA replication and transcription, ultimately causing cell death. The molecular targets include DNA and various proteins involved in the cell cycle .
相似化合物的比较
Similar Compounds
Chlorambucil: Another alkylating agent used in cancer treatment.
Melphalan: Similar in structure and function, used for multiple myeloma.
Bendamustine: Combines alkylating and antimetabolite properties, used for non-Hodgkin’s lymphoma.
Uniqueness
3-{5-[Bis(2-chloroethyl)amino]-1h-indol-3-yl}propanoic acid is unique due to its indole ring structure, which provides additional stability and specificity in its interactions with biological molecules. This makes it a valuable compound in both research and therapeutic applications.
属性
CAS 编号 |
93989-80-1 |
|---|---|
分子式 |
C15H18Cl2N2O2 |
分子量 |
329.2 g/mol |
IUPAC 名称 |
3-[5-[bis(2-chloroethyl)amino]-1H-indol-3-yl]propanoic acid |
InChI |
InChI=1S/C15H18Cl2N2O2/c16-5-7-19(8-6-17)12-2-3-14-13(9-12)11(10-18-14)1-4-15(20)21/h2-3,9-10,18H,1,4-8H2,(H,20,21) |
InChI 键 |
NNMLNBTUJCDHBL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1N(CCCl)CCCl)C(=CN2)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Tert-butyl 3-[[10-[[3-(2-methylprop-2-enoylamino)propylamino]methyl]anthracen-9-yl]methylamino]propanoate](/img/structure/B15251885.png)
![6,8-Dichloroimidazo[1,2-A]pyridine-3-carbonitrile](/img/structure/B15251892.png)

![3,3,5-Trichloro-[1,1'-biphenyl]-4,4(3H)-diol](/img/structure/B15251908.png)

![9,10-Anthracenedione, 1-amino-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]-4-[(2,4,6-trimethylphenyl)amino]-](/img/structure/B15251933.png)



